REACTION_CXSMILES
|
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(C1C=CC=CC=1NC(=O)C1C=CC=CN=1)#N.[C:34]([C:38]1[CH:43]=[C:42](I)[CH:41]=[C:40]([I:45])[C:39]=1[O:46][CH3:47])([CH3:37])([CH3:36])[CH3:35]>CS(C)=O.[Cu]I.CC#N>[C:34]([C:38]1[CH:43]=[C:42]([N:1]2[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]2=[O:3])[CH:41]=[C:40]([I:45])[C:39]=1[O:46][CH3:47])([CH3:37])([CH3:35])[CH3:36] |f:1.2.3.4|
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Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C=C1
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Name
|
K3PO4
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C=CC=C1)NC(C1=NC=CC=C1)=O
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Name
|
CuI
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Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)I)I)OC
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sparged with argon
|
Type
|
ADDITION
|
Details
|
added to the solids
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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ADDITION
|
Details
|
the reaction was diluted with 2 L EtOAc
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Type
|
WASH
|
Details
|
washed with 2.6 L water (
|
Type
|
EXTRACTION
|
Details
|
back extracted with 3×1 L EtOAc)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 2×1 L of 0.25M (CuOAc)2
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was then concentrated
|
Type
|
CUSTOM
|
Details
|
triturated
|
Type
|
TEMPERATURE
|
Details
|
with refluxing 85:15 (v/v) heptane
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with an additional 330 mL of 85:15 v/v heptanes
|
Type
|
CUSTOM
|
Details
|
EtOAc to yield
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1OC)I)N1C(NC(C=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.9 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |